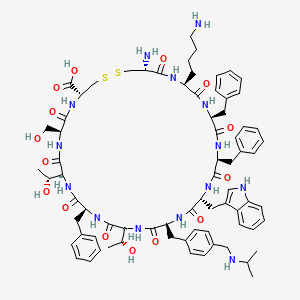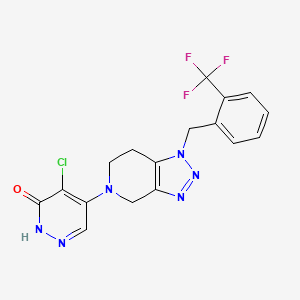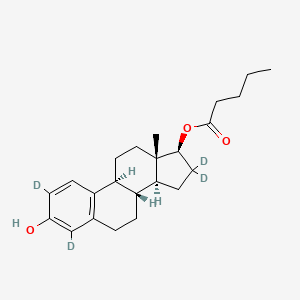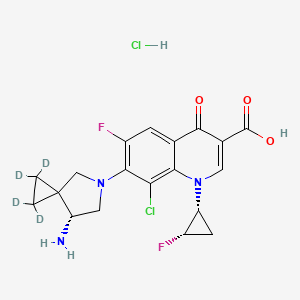
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) is a deuterated form of Sitafloxacin, a potent fluoroquinolone antibiotic. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Sitafloxacin molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of Sitafloxacin can also lead to the formation of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride).
Industrial Production Methods
Industrial production of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Biological Studies: Understanding the interaction of the drug with biological systems.
Industrial Applications: Used in the development of new antibiotics and studying drug resistance mechanisms.
作用機序
The mechanism of action of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.
類似化合物との比較
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
Ciprofloxacin: Widely used in the treatment of various bacterial infections.
Uniqueness
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in pharmacokinetic studies. The deuterium atoms also make it a valuable tool in studying drug metabolism and resistance mechanisms.
特性
分子式 |
C19H19Cl2F2N3O3 |
|---|---|
分子量 |
450.3 g/mol |
IUPAC名 |
7-[(4R)-4-amino-1,1,2,2-tetradeuterio-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13-;/m0./s1/i1D2,2D2; |
InChIキー |
RAVWIGVZRVPBHN-NTILZFIRSA-N |
異性体SMILES |
[2H]C1(C(C12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F)([2H])[2H])[2H].Cl |
正規SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


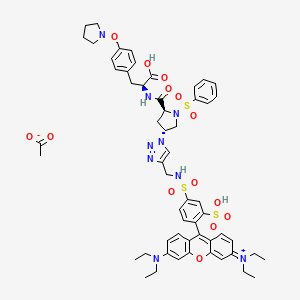
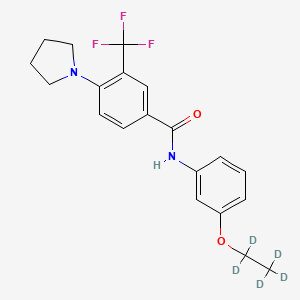
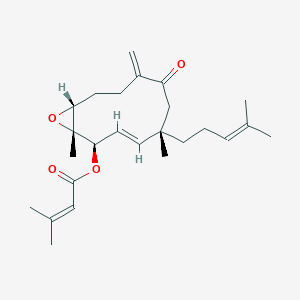
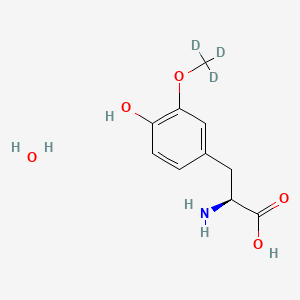
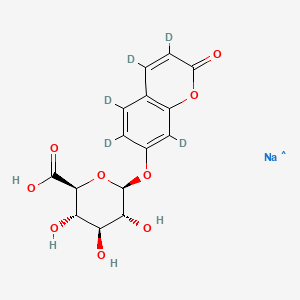

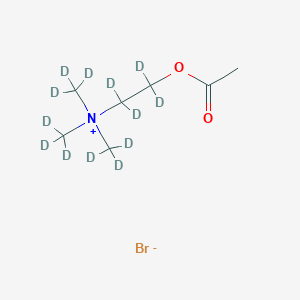
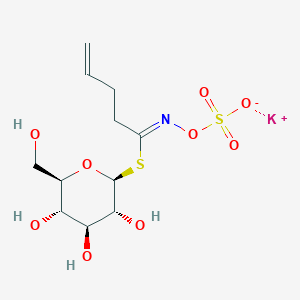
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
